Diphenicillin sodium

Antimicrobial Susceptibility Testing Staphylococcus aureus Comparative Microbiology

Choose Diphenicillin sodium for acid-stable, penicillinase-resistant applications requiring oral bioavailability and a defined 2-biphenylyl side chain. Unlike oxacillin/nafcillin, it offers: documented oral absorption for rodent PK/PD (gavage), 10-day aqueous stability (4°C) for time-kill/biofilm assays, and a distinct 5% S. epidermidis resistance baseline for evolutionary studies. Ideal as beta-lactamase-resistant HPLC/LC-MS reference standard. Evidence-driven selection—not interchangeable with other antistaphylococcal penicillins.

Molecular Formula C21H20N2NaO4S+
Molecular Weight 419.5 g/mol
CAS No. 2289-50-1
Cat. No. B15494851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenicillin sodium
CAS2289-50-1
Molecular FormulaC21H20N2NaO4S+
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C3=CC=CC=C3C4=CC=CC=C4)C(=O)O)C.[Na+]
InChIInChI=1S/C21H20N2O4S.Na/c1-21(2)16(20(26)27)23-18(25)15(19(23)28-21)22-17(24)14-11-7-6-10-13(14)12-8-4-3-5-9-12;/h3-11,15-16,19H,1-2H3,(H,22,24)(H,26,27);/q;+1
InChIKeyWLNAMSPLAAJJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenicillin Sodium (CAS 2289-50-1) Procurement Guide: Baseline Identity and Class Context


Diphenicillin sodium (CAS 2289-50-1), also known as Ancillin, is a semisynthetic, penicillinase-resistant penicillin of the beta-lactam antibiotic class [1]. It is produced from 6-aminopenicillanic acid (6-APA) by fermentation and is distinguished by its 2-biphenylyl side chain [2]. As an early antistaphylococcal penicillin, it was developed as an acid-stable alternative to methicillin, enabling oral administration for the treatment of infections caused by penicillinase-producing staphylococci [3].

Diphenicillin Sodium: Why Class-Wide Substitution Can Compromise Experimental Integrity


While diphenicillin sodium shares the penicillinase-resistant antistaphylococcal class with agents like nafcillin and oxacillin, it is not therapeutically interchangeable due to significant and quantifiable differences in antibacterial activity, oral bioavailability, and pharmacokinetic profiles [1]. Simple substitution based on shared beta-lactam structure ignores critical nuances: diphenicillin's specific 2-biphenylyl side chain confers distinct acid stability and oral absorption characteristics [2]. Furthermore, despite this class-wide acid stability, its demonstrated inferior clinical efficacy relative to oxacillin and nafcillin, as shown in direct comparative studies, means that using it as a generic stand-in for those agents would lead to flawed research outcomes or procurement of a suboptimal tool for a given experimental or industrial model [3]. The following evidence quantifies these critical points of differentiation.

Diphenicillin Sodium: Quantified Differentiation Against Comparator Penicillins


Antimicrobial Spectrum vs. Nafoxicillin: A Quantified In Vitro Comparison

Diphenicillin exhibits an antibacterial spectrum that is similar to Nafoxicillin and Benzoxicillin, but its efficacy is quantifiably lower than that of Nafoxicillin . This indicates that while it shares a broad target profile, its potency is not equivalent to other members of its subclass.

Antimicrobial Susceptibility Testing Staphylococcus aureus Comparative Microbiology

Comparative Resistance Rates in Staphylococcus albus Isolates: Diphenicillin vs. Methicillin, Oxacillin, and Nafcillin

In a study of 175 clinical isolates of Staphylococcus albus (now S. epidermidis), resistance (MIC ≥ 12.5 µg/mL) was observed in 10% of isolates to methicillin, 5% to both oxacillin and diphenicillin, and less than 2% to nafcillin [1]. This places diphenicillin in a distinct intermediate tier of resistance prevalence.

Antimicrobial Resistance Surveillance Staphylococcus epidermidis Comparative Epidemiology

Oral Bioavailability Advantage Over Methicillin: A Key Pharmacokinetic Differentiator

Diphenicillin sodium is acid-stable, which permits oral absorption, a characteristic it shares with oxacillin and nafcillin but not with methicillin, which is acid-labile and requires parenteral administration [1]. This property was a key driver for its development and represents a fundamental pharmacokinetic differentiator from first-generation antistaphylococcal penicillins.

Pharmacokinetics Oral Bioavailability Drug Formulation

Aqueous Stability: A Ten-Day Shelf-Life at 4°C in High Concentration

Sodium diphenicillin is reported to be highly soluble in water and stable in high concentration in aqueous solution for at least ten days at 4°C [1]. This is a specific, quantified stability metric for laboratory handling and formulation.

Compound Stability Formulation Science In Vitro Assay Development

Diphenicillin Sodium: Targeted Research and Industrial Use Cases Based on Validated Differentiation


Oral Bioavailability Studies in Small Animal Models

Given its acid stability and demonstrated oral bioavailability, diphenicillin sodium is a suitable candidate for pharmacokinetic/pharmacodynamic (PK/PD) studies in rodent models where oral gavage is the preferred or required route of administration [1]. Its established oral absorption profile makes it a useful comparator for evaluating new oral antistaphylococcal agents.

In Vitro Assays Requiring Extended Aqueous Stability

For experiments involving time-kill kinetics, biofilm studies, or prolonged exposure of bacterial cultures to antibiotic in liquid media, diphenicillin sodium's documented stability in aqueous solution for at least ten days at 4°C ensures that observed antimicrobial effects are due to the active compound rather than degradation products [1].

Historical Resistance Studies and Comparator Selection

Diphenicillin sodium's intermediate resistance rate (5%) in historical S. epidermidis isolates makes it a valuable comparator for studies investigating the evolution of beta-lactam resistance [1]. Its profile, distinct from both older (methicillin, 10%) and newer (nafcillin, <2%) agents, provides a specific baseline for longitudinal resistance surveillance.

Reference Standard for Penicillinase-Resistant Penicillin Class Characterization

As a characterized member of the acid-stable, penicillinase-resistant penicillin class, diphenicillin sodium can serve as a reference standard for analytical method development (e.g., HPLC, LC-MS) or as a control in assays designed to differentiate between beta-lactamase-susceptible and -resistant penicillins [1]. Its defined chemical and biological properties support its use in quality control and research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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